molecular formula C25H22ClN3O2S B11696240 3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one CAS No. 290839-64-4

3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one

Cat. No.: B11696240
CAS No.: 290839-64-4
M. Wt: 464.0 g/mol
InChI Key: IKTNOVZCHNNHBN-REUZPSCBSA-N
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Description

Chemical Structure and Synthesis This compound belongs to the thiazolidin-4-one class, characterized by a core thiazolidinone ring substituted with an allyl group at position 3, a hydrazone linkage at position 2 connected to a 5-(4-chlorophenyl)furan-2-yl moiety, and a 3-methylbenzyl group at position 3. Its synthesis involves condensation reactions between hydrazine derivatives and aldehydes, as outlined in protocols for analogous compounds (e.g., 5-arylfuran-2-carboxaldehydes) .

Properties

CAS No.

290839-64-4

Molecular Formula

C25H22ClN3O2S

Molecular Weight

464.0 g/mol

IUPAC Name

(2E)-2-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylidenehydrazinylidene]-5-[(3-methylphenyl)methyl]-3-prop-2-enyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H22ClN3O2S/c1-3-13-29-24(30)23(15-18-6-4-5-17(2)14-18)32-25(29)28-27-16-21-11-12-22(31-21)19-7-9-20(26)10-8-19/h3-12,14,16,23H,1,13,15H2,2H3/b27-16+,28-25+

InChI Key

IKTNOVZCHNNHBN-REUZPSCBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)CC2C(=O)N(/C(=N\N=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl)/S2)CC=C

Canonical SMILES

CC1=CC(=CC=C1)CC2C(=O)N(C(=NN=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)S2)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction between a furan-2-carbaldehyde derivative and a hydrazine derivative.

    Substitution Reactions: The allyl, chlorophenyl, and methylbenzyl groups can be introduced through various substitution reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the allyl and chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium catalysts, along with appropriate ligands and bases, are commonly employed in cross-coupling reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure may exhibit biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The compound could be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound can serve as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one would depend on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would require further experimental validation.

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Formula : C₂₄H₂₀ClN₃O₂S
  • Molecular Weight : 474.0 g/mol (based on CAS data) .
  • Storage : Requires protection from light and moisture, stored in sealed containers at controlled temperatures .

Biological Relevance Thiazolidin-4-one derivatives are known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Structural Analogues and Substituent Effects
Compound Name Key Substituents Biological Activity IC₅₀/MIC Reference
Target Compound 3-Allyl, 5-(3-methylbenzyl), 5-(4-chlorophenyl)furan Anticancer (hypothesized) N/A
2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole 4-Chlorophenyl, nitro group Anticandidal (MIC = 250 µg/mL); Anticancer (MCF-7 IC₅₀ = 125 µg/mL) 125 µg/mL (MCF-7)
5-((5-Nitrofuran-2-yl)methylene)-2-(phenylimino)thiazolidin-4-one (A10) Nitrofuran, phenylimino Antimycobacterial (RibH inhibition) Not specified
5-(4-Methoxybenzyl)-analogue 4-Methoxybenzyl Anticancer (UO-31 renal cancer) Moderate activity
5-((5-(4-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one 3-Methyl, thioxo group Not specified N/A

Substituent Impact on Activity: Chlorophenyl vs. Nitro Groups: The target compound lacks the nitro group present in highly active anticandidal derivatives (e.g., ), which may reduce antifungal potency but improve selectivity for cancer targets . Benzyl Substituents: Replacing 4-methoxybenzyl () with 3-methylbenzyl may alter lipophilicity and steric effects, influencing binding to cellular targets like kinases or tubulin . Thioxo vs.

The allyl group may enhance pro-apoptotic effects by modulating reactive oxygen species (ROS) generation .

Antimicrobial Activity :

  • Unlike nitrofuran-containing analogues (), the absence of a nitro group likely reduces broad-spectrum antimicrobial activity. However, the 4-chlorophenyl moiety may confer specificity against bacterial or fungal efflux pumps .

Biological Activity

3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one is a complex organic compound belonging to the thiazolidinone class. Its unique structure incorporates multiple functional groups, which may contribute to its biological activity, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C25H22ClN3O2S
  • Molecular Weight : 464.0 g/mol
  • IUPAC Name : (2E)-2-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylidenehydrazinylidene]-5-[(3-methylphenyl)methyl]-3-prop-2-enyl-1,3-thiazolidin-4-one

Synthesis

The synthesis of 3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one typically involves multi-step organic reactions, including:

  • Formation of the Thiazolidinone Ring : Reaction of a suitable thioamide with an α-haloketone under basic conditions.
  • Introduction of the Furan Ring : Condensation between furan derivatives and hydrazine.
  • Substitution Reactions : Involvement of palladium-catalyzed cross-coupling reactions for introducing various substituents.

Antimicrobial Activity

Research indicates that compounds with thiazolidinone structures often exhibit significant antimicrobial properties. The compound's potential as an antimicrobial agent has been suggested based on its structural features, which may interact with microbial enzymes or cell membranes.

Anticancer Properties

The combination of thiazolidinone and furan moieties in 3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one suggests potential anticancer activity. Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.

The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that it may:

  • Inhibit Enzymatic Activity : By binding to specific enzymes involved in microbial growth or cancer cell metabolism.
  • Induce Oxidative Stress : Leading to increased reactive oxygen species (ROS) within cells, contributing to apoptosis in cancer cells.
  • Modulate Signaling Pathways : Affecting pathways related to cell survival and proliferation.

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Investigated thiazolidinone derivatives for antimicrobial activity, highlighting structural features that enhance efficacy.
Bharanidharan et al.Explored similar compounds for anticancer properties, noting significant cytotoxic effects on various cancer cell lines .
ResearchGate AnalysisDiscussed the potential of thiazolidinone compounds in drug development, emphasizing their versatility in targeting multiple biological pathways .

Comparison with Related Compounds

The biological activity of 3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one can be compared with other thiazolidinones and furan derivatives:

Compound TypeBiological ActivityNotable Features
Thiazolidinone DerivativesAntimicrobial, anticancerDiverse substituents enhance activity
Furan DerivativesAntioxidant, anti-inflammatoryPotential for drug development
Hydrazone CompoundsCytotoxicity against cancer cellsUnique structural characteristics

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